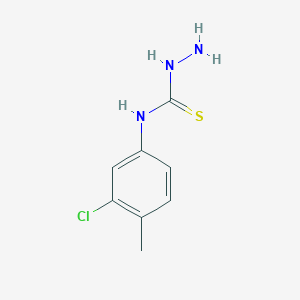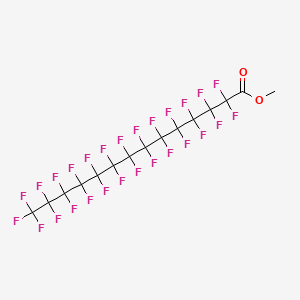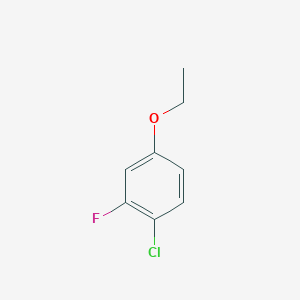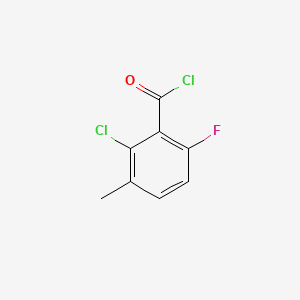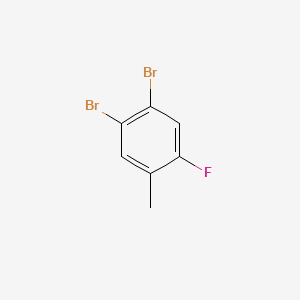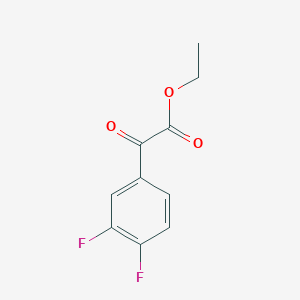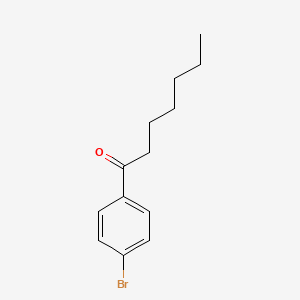
2-Chloro-3-phenylpyridine
Vue d'ensemble
Description
2-Chloro-3-phenylpyridine is a chemical compound with the molecular weight of 189.64 . It is a solid substance at room temperature . The IUPAC name for this compound is 2-chloro-3-phenylpyridine .
Synthesis Analysis
The synthesis of 2-Chloro-3-phenylpyridine can be achieved from 2-Chloro-3-iodopyridine and Phenylboronic acid . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for 2-Chloro-3-phenylpyridine is 1S/C11H8ClN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-3-phenylpyridine are not mentioned in the search results, pyridine derivatives are known to be challenging nucleophiles in cross-coupling arylation reactions .Physical And Chemical Properties Analysis
2-Chloro-3-phenylpyridine is a solid substance at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-Chloro-3-phenylpyridine is used in chemical synthesis, such as in the efficient and cost-effective synthesis of 2-phenyl-3-aminopyridine, a key intermediate for various chemical compounds. This synthesis involves Suzuki coupling and acid hydrolysis, highlighting its utility in organic process development (Caron et al., 2001).
- Another application is in the synthesis of 2-chloro-3-aminopyridine, an important intermediate for pharmaceuticals and pesticides. This involves selective hydrogenation over Pd-Fe/TiO_2 catalysts, demonstrating its relevance in chemical transformations (Liu Chang-chun, 2010).
Pharmacological Research
- 2-Chloro-3-phenylpyridine derivatives have been studied for their potential antitumor properties. For instance, certain thiosemicarbazones derived from this compound showed significant antineoplastic activity in experimental models (Agrawal et al., 1975).
Agricultural Applications
- Phenylpyridines synthesized from 2-chloro-3-phenylpyridine have been explored for herbicidal activities. These compounds show potential as weed control agents due to their inhibition of protoporphyrinogen-IX-oxidase, highlighting their utility in agriculture (Schäfer et al., 2003).
Material Science and Organometallic Chemistry
- In material science, 2-chloro-3-phenylpyridine is used in the synthesis of cyclometallated complexes, demonstrating its significance in the preparation of materials with potential electronic and photophysical applications (Constable & Leese, 1987).
Neuroprotective and Cholinergic Properties
- Compounds derived from 2-chloro-3-phenylpyridine have been evaluated for their cholinergic and neuroprotective properties, particularly in the context of Alzheimer’s and neuronal vascular diseases. These studies contribute to the understanding of potential treatments for neurodegenerative disorders (Samadi et al., 2010).
Safety and Hazards
The safety information for 2-Chloro-3-phenylpyridine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future directions for research on 2-Chloro-3-phenylpyridine and related compounds could involve the development of more robust methods for the selective introduction of multiple functional groups . There is also interest in improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions .
Propriétés
IUPAC Name |
2-chloro-3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIPMNNQJZQJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376468 | |
| Record name | 2-chloro-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-phenylpyridine | |
CAS RN |
31557-57-0 | |
| Record name | 2-chloro-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


